molecular formula C17H21FN2O3 B7635443 N-cyclopropyl-1-[2-(3-fluoro-4-methoxyphenyl)acetyl]pyrrolidine-2-carboxamide

N-cyclopropyl-1-[2-(3-fluoro-4-methoxyphenyl)acetyl]pyrrolidine-2-carboxamide

Cat. No. B7635443
M. Wt: 320.36 g/mol
InChI Key: DGOFBEORBNEMJJ-UHFFFAOYSA-N
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Description

N-cyclopropyl-1-[2-(3-fluoro-4-methoxyphenyl)acetyl]pyrrolidine-2-carboxamide, also known as CPP-115, is a synthetic compound that has been studied for its potential as a treatment for various neurological disorders. CPP-115 is a potent inhibitor of an enzyme called gamma-aminobutyric acid (GABA) transaminase, which plays a key role in the regulation of GABA levels in the brain. GABA is an important neurotransmitter that helps to regulate brain activity and is involved in a wide range of physiological processes.

Mechanism of Action

N-cyclopropyl-1-[2-(3-fluoro-4-methoxyphenyl)acetyl]pyrrolidine-2-carboxamide works by inhibiting the activity of GABA transaminase, which is an enzyme that breaks down GABA in the brain. By inhibiting GABA transaminase, N-cyclopropyl-1-[2-(3-fluoro-4-methoxyphenyl)acetyl]pyrrolidine-2-carboxamide increases the levels of GABA in the brain, which can have a range of effects on brain activity and physiology. GABA is an inhibitory neurotransmitter that helps to regulate brain activity, and increasing GABA levels can have a calming effect on the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-cyclopropyl-1-[2-(3-fluoro-4-methoxyphenyl)acetyl]pyrrolidine-2-carboxamide are primarily related to its ability to increase GABA levels in the brain. GABA is involved in a wide range of physiological processes, including the regulation of sleep, anxiety, and seizure activity. By increasing GABA levels, N-cyclopropyl-1-[2-(3-fluoro-4-methoxyphenyl)acetyl]pyrrolidine-2-carboxamide can have a range of effects on these processes, including reducing anxiety symptoms, improving sleep quality, and reducing seizure activity.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-cyclopropyl-1-[2-(3-fluoro-4-methoxyphenyl)acetyl]pyrrolidine-2-carboxamide for lab experiments is its potency as a GABA transaminase inhibitor. N-cyclopropyl-1-[2-(3-fluoro-4-methoxyphenyl)acetyl]pyrrolidine-2-carboxamide is a highly potent inhibitor of GABA transaminase, which makes it a useful tool for studying the role of GABA in various physiological processes. However, one of the limitations of N-cyclopropyl-1-[2-(3-fluoro-4-methoxyphenyl)acetyl]pyrrolidine-2-carboxamide is its potential for off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are many potential future directions for research on N-cyclopropyl-1-[2-(3-fluoro-4-methoxyphenyl)acetyl]pyrrolidine-2-carboxamide. One area of interest is the use of N-cyclopropyl-1-[2-(3-fluoro-4-methoxyphenyl)acetyl]pyrrolidine-2-carboxamide as a treatment for addiction. N-cyclopropyl-1-[2-(3-fluoro-4-methoxyphenyl)acetyl]pyrrolidine-2-carboxamide has been shown to reduce drug-seeking behavior in animal models of addiction, and further research is needed to determine whether it could be an effective treatment for addiction in humans. Another area of interest is the use of N-cyclopropyl-1-[2-(3-fluoro-4-methoxyphenyl)acetyl]pyrrolidine-2-carboxamide as a treatment for anxiety disorders. N-cyclopropyl-1-[2-(3-fluoro-4-methoxyphenyl)acetyl]pyrrolidine-2-carboxamide has been shown to reduce anxiety symptoms in animal models, and further research is needed to determine whether it could be an effective treatment for anxiety in humans. Finally, there is interest in developing more selective GABA transaminase inhibitors that could provide more targeted effects and fewer off-target effects than N-cyclopropyl-1-[2-(3-fluoro-4-methoxyphenyl)acetyl]pyrrolidine-2-carboxamide.

Synthesis Methods

N-cyclopropyl-1-[2-(3-fluoro-4-methoxyphenyl)acetyl]pyrrolidine-2-carboxamide can be synthesized using a variety of methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of chemical reactions to create the compound, while enzymatic synthesis involves the use of enzymes to catalyze the synthesis process. The most commonly used method for synthesizing N-cyclopropyl-1-[2-(3-fluoro-4-methoxyphenyl)acetyl]pyrrolidine-2-carboxamide is chemical synthesis, which involves the reaction of various chemical compounds to create the final product.

Scientific Research Applications

N-cyclopropyl-1-[2-(3-fluoro-4-methoxyphenyl)acetyl]pyrrolidine-2-carboxamide has been studied extensively for its potential as a treatment for various neurological disorders, including epilepsy, addiction, and anxiety. In preclinical studies, N-cyclopropyl-1-[2-(3-fluoro-4-methoxyphenyl)acetyl]pyrrolidine-2-carboxamide has been shown to increase GABA levels in the brain, which can help to reduce seizure activity and improve anxiety symptoms. N-cyclopropyl-1-[2-(3-fluoro-4-methoxyphenyl)acetyl]pyrrolidine-2-carboxamide has also been shown to reduce drug-seeking behavior in animal models of addiction.

properties

IUPAC Name

N-cyclopropyl-1-[2-(3-fluoro-4-methoxyphenyl)acetyl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21FN2O3/c1-23-15-7-4-11(9-13(15)18)10-16(21)20-8-2-3-14(20)17(22)19-12-5-6-12/h4,7,9,12,14H,2-3,5-6,8,10H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGOFBEORBNEMJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)N2CCCC2C(=O)NC3CC3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopropyl-1-[2-(3-fluoro-4-methoxyphenyl)acetyl]pyrrolidine-2-carboxamide

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